molecular formula C17H15ClN4O2 B2423534 3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034575-99-8

3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2423534
CAS No.: 2034575-99-8
M. Wt: 342.78
InChI Key: HRRRSQIBDXCERQ-UHFFFAOYSA-N
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Description

3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 2-chlorophenylacetyl group

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the development of new industrial processes or products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenylacetyl group: This step involves the acylation of the pyrrolidine ring using 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamine and diketone precursors.

    Coupling of the pyrrolidine and pyrazine rings: This step involves the formation of an ether linkage between the pyrrolidine and pyrazine rings, typically using a strong base such as sodium hydride and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

    2-(2-Chlorophenyl)acetyl derivatives: These compounds share the 2-chlorophenylacetyl group and may have similar biological activities.

    Pyrazine derivatives: Compounds with a pyrazine ring may have similar chemical properties and reactivity.

    Pyrrolidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.

Properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)9-16(23)22-8-5-13(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,13H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRRSQIBDXCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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